6-Fluoro-5-iodonicotinic acid
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Overview
Description
6-Fluoro-5-iodonicotinic acid is a heterocyclic organic compound that belongs to the class of fluorinated nicotinic acids This compound is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where nicotinic acid is treated with fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and iodine monochloride (ICl) as the iodinating agent in the presence of a suitable solvent .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining environmental safety standards .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-5-iodonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido or thiocyanato derivatives can be formed.
Coupling Products: Biaryl compounds are typically obtained from Suzuki-Miyaura coupling reactions.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones can be produced.
Scientific Research Applications
6-Fluoro-5-iodonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-iodonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The presence of fluorine and iodine atoms can enhance the compound’s ability to participate in halogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
5-Fluoronicotinic Acid: Similar in structure but lacks the iodine atom, making it less reactive in certain coupling reactions.
6-Iodonicotinic Acid: Lacks the fluorine atom, which affects its electronic properties and reactivity.
6-Fluoro-5-chloronicotinic Acid: Contains chlorine instead of iodine, resulting in different reactivity and applications.
Uniqueness: 6-Fluoro-5-iodonicotinic acid stands out due to the combined presence of both fluorine and iodine atoms, which imparts unique electronic and steric properties. This dual halogenation enhances its reactivity and makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C6H3FINO2 |
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Molecular Weight |
267.00 g/mol |
IUPAC Name |
6-fluoro-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) |
InChI Key |
BCVGHMNXDFBILH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1I)F)C(=O)O |
Origin of Product |
United States |
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